t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
CAS No.: 135981-02-1
Cat. No.: VC21182633
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135981-02-1 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |
| Standard InChI | InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |
| Standard InChI Key | FTDZKKASRJHWGD-GHMZBOCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |
| SMILES | CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |
| Canonical SMILES | CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |
Introduction
Chemical Identity and Properties
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is an amino acid derivative identified by CAS number 135981-02-1. The compound possesses a molecular formula of C13H19NO3 with a molecular weight of 237.29 g/mol. Also known as (2R,3R)-1,1-DIMETHYLETHYL 3-AMINO-2-HYDROXY 3-PHENYLPROPANOATE, this compound exists as a colorless oil when synthesized at high purity levels . Its unique stereochemistry, specifically the (2R,3R) configuration, distinguishes it from its stereoisomers and contributes to its specific biological activities and synthetic utility.
Structural Characteristics
The compound's structure features several key functional groups that contribute to its chemical reactivity and applications:
-
A t-butyl ester group
-
A primary amine at the 3-position
-
A hydroxyl group at the 2-position
-
A phenyl substituent at the 3-position
The specific stereochemistry (2R,3R) indicates that both the hydroxyl group at C-2 and the amino group at C-3 are oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemical arrangement is crucial for its biological activity and pharmaceutical applications.
Physical and Chemical Properties
The physical and chemical properties of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| Physical State | Colorless oil |
| CAS Number | 135981-02-1 |
| Optical Rotation | [α]D23 -27.7 (c 1.0 in CHCl3) |
| Stereochemistry | (2R,3R) configuration |
| Solubility | Soluble in organic solvents like methanol and chloroform |
Synthesis Methods
The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves several approaches, with catalytic hydrogenation being among the most commonly employed methods.
Catalytic Hydrogenation
One well-documented synthesis method employs palladium hydroxide on carbon (Pd(OH)2/C) as a catalyst under hydrogenation conditions . This process typically involves:
-
Preparation of a precursor compound
-
Catalytic hydrogenation using Pd(OH)2/C
-
Purification to obtain the final product
A specific protocol described in the literature involves the following steps:
Pd(OH)2/C (27mg, 25% w/w) is added to a degassed solution of a precursor compound (108mg, 0.292mmol, >99:1 dr) in methanol (5mL), and the resulting mixture is stirred under H2 (5atm) at room temperature for 15 hours . The reaction mixture is then filtered through Celite (using methanol as an eluent) and concentrated under vacuum to give the final product as a colorless oil with quantitative yield and excellent diastereomeric ratio (>99:1 dr) .
Reaction Conditions and Parameters
The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate requires specific reaction conditions for optimal yield and stereoselectivity:
| Parameter | Condition |
|---|---|
| Catalyst | 10 wt% Pd(OH)2 on carbon |
| Solvent | Methanol |
| Temperature | 20°C |
| Pressure | Hydrogen at 3800.26 Torr (5 atm) |
| Reaction Time | 15 hours |
| Purification | Filtration through Celite, solvent evaporation |
| Yield | Quantitative (100%) |
| Diastereomeric Ratio | >99:1 |
The reaction mechanism generally involves the reduction of a corresponding precursor compound in the presence of hydrogen gas, leading to the formation of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate with high purity and excellent stereoselectivity .
Applications in Research and Industry
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has garnered attention in various scientific fields due to its valuable properties and versatile applications.
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating various conditions. Its chiral nature and functional group arrangement make it particularly valuable in the development of:
-
Enzyme inhibitors
-
Receptor modulators
-
Compounds targeting neurotransmitter systems
-
Peptide-based therapeutics
The t-butyl ester group provides protection for the carboxylic acid functionality during multi-step syntheses, allowing for selective modifications at other positions in the molecule .
Neuroscience Research
Research has indicated potential neuroprotective effects of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate and its derivatives, making it a candidate for developing treatments for neurodegenerative diseases. The compound's ability to interact with specific neurological pathways suggests applications in:
-
Alzheimer's disease research
-
Parkinson's disease studies
-
General neurological disorder investigations
-
Development of neuroprotective agents
Biochemical Studies
In biochemical research, t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is utilized to explore amino acid metabolism and its implications in metabolic disorders. Specific areas of application include:
-
Studies of amino acid analogues and their biological effects
-
Investigation of enzyme substrate specificity
-
Exploration of metabolic pathways involving modified amino acids
-
Structure-activity relationship studies in biochemical systems
Relationship to Similar Compounds
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is part of a family of related compounds that differ in their stereochemistry or functional groups.
Comparison with Free Acid Form
The compound (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (CAS 55325-50-3) represents the free acid form, without the t-butyl ester protection . This compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . The conversion between the ester and free acid forms is an important consideration in synthetic pathways and pharmaceutical applications.
Stereoisomers
The (2S,3S) stereoisomer, t-butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate (CAS 204587-97-3), is another important related compound . While structurally similar, the different stereochemical configuration results in distinct biological activities and applications.
The following table compares key properties of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|---|
| t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | 135981-02-1 | C13H19NO3 | 237.29 | (2R,3R) |
| (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | 55325-50-3 | C9H11NO3 | 181.19 | (2R,3R) |
| t-Butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate | 204587-97-3 | C13H19NO3 | 237.29 | (2S,3S) |
Synthetic Applications in Complex Molecules
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.
Peptide Chemistry
The compound's amino and hydroxyl functional groups, along with its protected carboxylic acid, make it valuable in peptide synthesis. It can be incorporated into peptide chains to introduce specific structural elements that may enhance binding affinity or modify the biological activity of the resulting peptide.
Medicinal Chemistry Applications
In medicinal chemistry, t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate contributes to the development of compounds with specific three-dimensional structures required for biological activity . The stereochemistry at the C-2 and C-3 positions can significantly influence:
-
Receptor binding
-
Enzyme inhibition
-
Metabolic stability
-
Pharmacokinetic properties
Analytical Characterization
The characterization of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves several analytical techniques to confirm its structure, purity, and stereochemical configuration.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides key structural information about the compound. The proton NMR spectrum displays characteristic signals:
-
δH (400MHz, CDCl3): 1.33 (9H, s, CMe3), 3.42-3.47 (3H, br s, NH2, OH), 4.33-4.38 (2H, m, C(2)H, C(3)H), 7.21-7.36 (5H, m, Ph) .
These spectral features confirm the presence of the t-butyl group (singlet at 1.33 ppm), the amine and hydroxyl protons (broad singlet at 3.42-3.47 ppm), the methine protons at C-2 and C-3 (multiplet at 4.33-4.38 ppm), and the phenyl group (multiplet at 7.21-7.36 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume